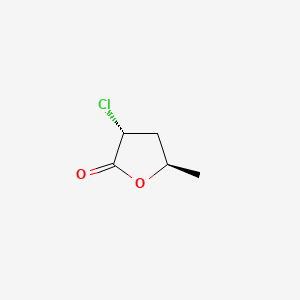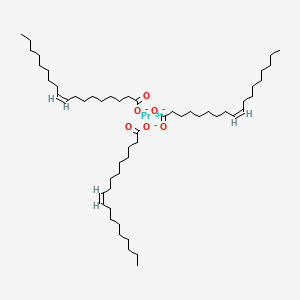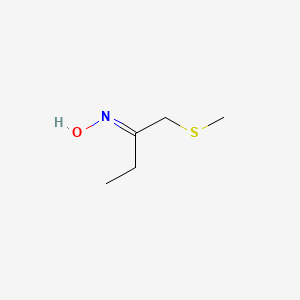
Arsine sulfide, trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine sulfide, trimethyl- is a chemical compound with the formula (CH₃)₃AsS. This compound is an organoarsenic compound, meaning it contains arsenic bonded to carbon atoms. It is known for its distinct “garlic-like” smell and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arsine sulfide, trimethyl- can be synthesized by treating arsenic oxide with trimethylaluminium. The reaction is as follows:
As2O3+1.5[AlMe3]2→2AsMe3+3/n(MeAl-O)n
This reaction involves the reduction of arsenic oxide by trimethylaluminium, resulting in the formation of trimethylarsine, which can then be further processed to obtain arsine sulfide, trimethyl-.
Industrial Production Methods: Industrial production of high-purity arsenic compounds, including arsine sulfide, trimethyl-, involves complex processes such as sublimation, fractional distillation, and electrochemical methods. These methods ensure the removal of impurities and the production of high-purity compounds suitable for advanced applications .
Analyse Chemischer Reaktionen
Types of Reactions: Arsine sulfide, trimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- Arsine sulfide, trimethyl- can be oxidized by oxygen to form trimethylarsine oxide (TMAO). The reaction is exothermic and can initiate combustion:
Oxidation: AsMe3+21O2→OAsMe3
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or hydrides.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various organoarsenic compounds.
Major Products: The major products formed from these reactions include trimethylarsine oxide and other organoarsenic derivatives .
Wissenschaftliche Forschungsanwendungen
Arsine sulfide, trimethyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing other organoarsenic compounds.
Biology: Research on microbial action on inorganic arsenic forms has shown that arsine sulfide, trimethyl- can be a byproduct of microbial metabolism.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic applications.
Industry: It is used in the microelectronics industry as a source of arsenic for semiconductor materials.
Wirkmechanismus
The mechanism of action of arsine sulfide, trimethyl- involves its interaction with molecular targets and pathways. In biological systems, it can undergo methylation to form less toxic, volatile compounds. The compound can also act as a ligand, forming complexes with metals and influencing various chemical processes .
Vergleich Mit ähnlichen Verbindungen
- Cacodylic acid
- Triphenylarsine
- Pentamethylarsenic
- Trimethylphosphine
- Trimethylamine
Comparison: Arsine sulfide, trimethyl- is unique due to its specific structure and reactivity. Unlike cacodylic acid, which is more stable, arsine sulfide, trimethyl- is pyrophoric and highly reactive. Compared to triphenylarsine, it has a simpler structure and different applications in coordination chemistry .
Eigenschaften
CAS-Nummer |
26386-93-6 |
|---|---|
Molekularformel |
C3H9AsS |
Molekulargewicht |
152.09 g/mol |
IUPAC-Name |
trimethyl(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/C3H9AsS/c1-4(2,3)5/h1-3H3 |
InChI-Schlüssel |
POPXJRHXSZWPAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[As](=S)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-Methylenebis[4,6-dicyclopentylphenol]](/img/structure/B12662219.png)












